![molecular formula C16H11F3N2O2S B2810144 Methyl 2-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phenyl sulfoxide CAS No. 339099-83-1](/img/structure/B2810144.png)
Methyl 2-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phenyl sulfoxide
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the synthesis of the appropriate phenyl and oxadiazole precursors. The trifluoromethyl group could potentially be introduced using a trifluoromethylation reagent . The sulfoxide group could be introduced through oxidation of a corresponding sulfide precursor.Scientific Research Applications
Synthesis and Biological Activities
Synthesis and Anticancer Activities : Novel triazoles bearing 1,2,4-oxadiazole and phenylsulfonyl groups synthesized through 1,3-dipolar cycloaddition showed promising anticancer activities against MCF-7 cells (Dürüst et al., 2014).
Chemosensory Properties : Compounds containing 1,3,4-oxadiazole groups have been studied for their chemosensory properties, showing potential as colorimetric fluoride chemosensors (Ma et al., 2013).
Chemical Properties and Reactions
Reactivity and Rearrangements : The reactivity of certain 1,2,4-oxadiazoles has been explored, revealing their potential in organic synthesis and rearrangements involving a sulfur atom (Vivona et al., 1977).
Synthesis of Heterocycles : Modified aza heterocycles have been synthesized based on 1,2,4-oxadiazoles, demonstrating the versatility of these compounds in organic chemistry (Tyrkov, 2006).
Applications in Material Science
- Organic Light-Emitting Diodes (OLEDs) : Iridium emitters with 1,3,4-oxadiazole as ancillary ligands have been developed for efficient OLEDs with low efficiency roll-off (Jin et al., 2014).
Miscellaneous Applications
Corrosion Inhibition : 1,3,4-oxadiazole derivatives have been studied for their ability to inhibit corrosion in mild steel, demonstrating their potential in material protection (Ammal et al., 2018).
Spectral Studies : The absorption and fluorescence spectra of 2-R-5-phenyl-1,3,4-oxadiazoles have been analyzed, revealing insights into their electronic properties (Gaenko et al., 2006).
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing a trifluoromethyl group, have been found to act as agonists for the peroxisome proliferator-activated receptor . This receptor plays a crucial role in the regulation of central inflammation .
Mode of Action
For instance, as a peroxisome proliferator-activated receptor agonist, it could potentially bind to the receptor and enhance its activity .
Biochemical Pathways
Given its potential role as a peroxisome proliferator-activated receptor agonist, it could influence pathways related to inflammation and metabolic processes .
Result of Action
If it acts as a peroxisome proliferator-activated receptor agonist, it could potentially regulate inflammation and metabolic processes at the cellular level .
properties
IUPAC Name |
5-(2-methylsulfinylphenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N2O2S/c1-24(22)13-5-3-2-4-12(13)15-20-14(21-23-15)10-6-8-11(9-7-10)16(17,18)19/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISCGHXAFXWZWEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1=CC=CC=C1C2=NC(=NO2)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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